molecular formula C7H13NO4 B047279 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid CAS No. 111398-44-8

2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid

Cat. No. B047279
M. Wt: 175.18 g/mol
InChI Key: CEFVHPDFGLDQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of closely related compounds involves highly stereoselective processes. For instance, the synthesis of 2(R)-[5(R)-[1(S)-[(tert-butyloxycarbonyl)amino]-3-methylbutyl]-2,2-dimethyl-4(R)-dioxolanyl]-3-methylbutanoic acid demonstrates a protected carboxylic acid useful as an intermediate for the preparation of renin inhibitory peptides, highlighting the compound's relevance in medicinal chemistry (Thaisrivongs et al., 1987). Another study focuses on the synthesis of conformationally restricted analogues of neurotransmitters, emphasizing the compound's potential in neuroscience research (Duke et al., 1993).

Molecular Structure Analysis

The X-ray crystallography of derivatives, such as the determination of the stereochemistry of certain amino acid components of bestatin, offers insights into the precise molecular structure of compounds related to 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid, which is crucial for understanding its interaction with biological macromolecules (Nakamura et al., 1976).

Chemical Reactions and Properties

Research involving the creation of structurally similar compounds through nucleophilic ring opening and subsequent reactions to produce γ-substituted α-amino acids underlines the compound's versatility and reactivity, showcasing its potential in synthetic organic chemistry (Seebach et al., 1987).

Physical Properties Analysis

Studies on derivatives, such as the characterization of ethoxycarbonyl derivatives through X-ray crystallography, spectroscopic methods, and quantum chemical calculations, provide valuable data on the physical properties of related compounds, including their molecular geometry and stability (Venkatesan et al., 2016).

Chemical Properties Analysis

The chemical properties of related compounds are explored through synthesis studies, highlighting their potential as intermediates for the preparation of pharmacologically important inhibitors, thereby emphasizing the compound's significance in drug development (Andrushko et al., 2008).

Scientific Research Applications

Application 1: Photo-dissociation of Self-assembled Hydrogels

  • Summary of the Application: Amino acids modified with an N-terminal anthracene group can self-assemble into supramolecular hydrogels upon the addition of a range of salts or cell culture medium . These hydrogels have found utility in a range of applications, from environmental remediation and reaction engineering to tissue engineering and drug formulation .
  • Methods of Application: The hydrogels are formed by the self-assembly of small molecules, known as supramolecular gels . The gel-phase photo-dimerisation of gelators results in hydrogel disassembly . This process was used to recover cells from 3D culture .
  • Results or Outcomes: The study demonstrated that the photo-dimerisation of anthracene can develop simple light-responsive peptide hydrogels for biological applications .

Application 2: Asymmetric Reactions Enabled by Cooperative Enantioselective Amino

  • Summary of the Application: The study discusses the use of 2-ethoxy-1-methoxycarbonyl-1,2-dihydro-quinoline (EMDQ) as a precursor for acylquinolinium . This compound is used in asymmetric reactions, which are chemical reactions where a chiral, or “handed,” molecule is formed from a symmetric starting material .
  • Methods of Application: The study found that Cu(OTf)2 was the appropriate Lewis acid in the presence of the MacMillan catalyst ent-2b . This combination was used to promote the reaction .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements and precautionary statements are not provided in the available resources.

properties

IUPAC Name

2-(methoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFVHPDFGLDQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid

CAS RN

74761-42-5
Record name N-(methoxycarbonyl)-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of L-valine, d8 (Cambridge Isotope Laboratories, 0.4949 g) in 1N sodium hydroxide (3.95 mL) was added sodium carbonate (0.419 g). The solution was cooled to 0° C. and methyl chloroformate (0.289 mL) was added dropwise over 30 minutes and reaction mixture was stirred for 3 h at 0° C. Reaction mixture was washed with ethyl ether (3×15 mL) and aqueous layer was acidified to pH=1 with concentrated HCl. Aqueous layer was extracted dichloromethane (3×15 mL) and organic layers were dried (MgSO4) and concentrated to give 2-Methoxycarbonylamino-3-methyl-butyric acid, d8 as a white solid (0.5681 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
d8
Quantity
0.4949 g
Type
reactant
Reaction Step One
Quantity
0.419 g
Type
reactant
Reaction Step One
Quantity
3.95 mL
Type
solvent
Reaction Step One
Quantity
0.289 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of d-valine, (5.0 g) in 1N sodium hydroxide (42.7 mL) was added sodium carbonate (4.53 g). The solution was cooled to 0° C. and methyl chloroformate (0.289 mL) was added dropwise over 2 h and reaction mixture was stirred for 2 h at 0° C. White reaction mixture was diluted with enough H2O to form a colorless solution and washed with ethyl ether (3×30 mL). Aqueous layer was acidified to pH=2 with concentrated HCl to give a white precipitate that collected by filtration, washed with H2O and dried under high vacuum to give 2-Methoxycarbonylamino-3-methyl-butyric acid as a crystalline white solid (4.668 g). LCMS-ESI−: calc'd for C7H13NO4: 176.2 (M+H+). Found: 175.9 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
42.7 mL
Type
solvent
Reaction Step One
Quantity
0.289 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
Reactant of Route 5
Reactant of Route 5
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
Reactant of Route 6
Reactant of Route 6
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid

Citations

For This Compound
6
Citations
X Zou, L Guo, H Li, M Zhai - Journal of the Energy Institute, 2022 - Elsevier
The existence of tar is the most severe problem hindering the development of biomass gasification technology. The high-temperature cracking method is an effective method to remove …
Number of citations: 3 www.sciencedirect.com
J Liu, J Han, K Izawa, T Sato, S White… - European Journal of …, 2020 - Elsevier
Tailor-made AAs are indispensable components of modern medicinal chemistry and are becoming increasingly prominent in new drugs. In fact, about 30% of small-molecule …
Number of citations: 45 www.sciencedirect.com
JA Henderson, D Bilimoria, M Bubenik… - Bioorganic & Medicinal …, 2015 - Elsevier
The treatment of HCV with highly efficacious, well-tolerated, interferon-free regimens is a compelling clinical goal. Trials employing combinations of direct-acting antivirals that include …
Number of citations: 10 www.sciencedirect.com
JA Henderson, D Bilimoria, M Bubenik… - Bioorganic & Medicinal …, 2015 - Elsevier
Inhibitors of the HCV NS5A nonstructural protein are showing promising clinical potential in the treatment of hepatitis C when used in combination with other direct-acting antiviral agents…
Number of citations: 15 www.sciencedirect.com
V Ramdas, R Talwar, M Banerjee, AA Joshi, AK Das… - 2019 - ACS Publications
The identification of a novel class of potent pan-genotypic NS5A inhibitors with good pharmacokinetic profile suitable for potential use in treating HCV infections is disclosed here. The …
Number of citations: 12 pubs.acs.org
C Ramu, T Kumaraguru, MS Reddy, HB Rode… - …, 2023 - thieme-connect.com
We have designed and developed an easily accessible advanced intermediate of ledipasvir that allowed late-stage cyclopropanation and difluorination, thereby providing a novel and …
Number of citations: 0 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.